Dimethylarsinothioic Acid Anhydrosulfide

Description

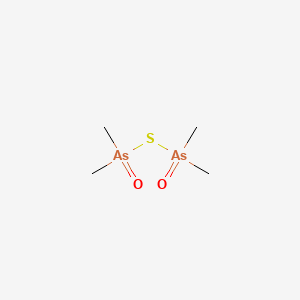

Dimethylarsinothioic acid anhydrosulfide (Me$2$As(=S)-S-As(=S)Me$2$) is a sulfur-containing organoarsenic compound derived from dimethylarsinothioic acid (Me$_2$As(=S)OH). It is formed via dehydration of the thioacid, resulting in a sulfur-sulfur (S-S) or arsenic-sulfur (As-S) bridged structure . This compound gained attention due to its misidentification as dimethylarsinous acid [DMA(III)] in urine and its role as a natural metabolite in sheep consuming arsenosugars . Its identification relies on advanced spectroscopic techniques, including $^1$H NMR and HPLC-ESI-MS, which differentiate it from other arsenic species .

Properties

Molecular Formula |

C4H12As2O2S |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

[dimethylarsorylsulfanyl(methyl)arsoryl]methane |

InChI |

InChI=1S/C4H12As2O2S/c1-5(2,7)9-6(3,4)8/h1-4H3 |

InChI Key |

RXFCLJHXEHKHSM-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=O)(C)S[As](=O)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethylarsinothioic Acid Anhydrosulfide typically involves the reaction of dimethylarsinic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a catalyst to facilitate the formation of the anhydrosulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Dimethylarsinothioic Acid Anhydrosulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.

Reduction: It can be reduced to form dimethylarsinous acid.

Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethylarsinothioic Acid Anhydrosulfide is used in various scientific research applications, including:

Biology: The compound is studied for its potential biological effects and interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications and toxicity.

Mechanism of Action

The mechanism of action of Dimethylarsinothioic Acid Anhydrosulfide involves its interaction with cellular thiol groups and enzymes. The compound can form complexes with thiol-containing proteins, affecting their function and activity . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Pathways: this compound’s identification in urine highlights the complexity of arsenic detoxification mechanisms, which were previously oversimplified .

- Environmental Impact : Synthetic arsenic anhydrosulfides (e.g., Urbacid) raise concerns about arsenic persistence in ecosystems, whereas natural derivatives may contribute to biogeochemical cycling .

- Analytical Challenges : Misidentification of sulfur-containing arsenic species underscores the need for advanced speciation techniques, such as tandem mass spectrometry .

Biological Activity

Dimethylarsinothioic acid anhydrosulfide (DMAT) is a compound of significant interest in the fields of toxicology and environmental science due to its biological activity and potential implications for human health. This article provides a comprehensive overview of the biological activity of DMAT, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₂H₅AsOS₂

Molecular Weight : 157.1 g/mol

IUPAC Name : this compound

DMAT is classified as an organoarsenic compound, characterized by the presence of arsenic, sulfur, and carbon. Its unique structure contributes to its biological reactivity and potential toxicity.

Mechanisms of Biological Activity

DMAT exhibits various biological activities primarily through its interactions with cellular components:

- Enzyme Inhibition : DMAT can inhibit certain enzymes, particularly those involved in oxidative stress responses. This inhibition can lead to increased cellular damage due to the accumulation of reactive oxygen species (ROS) .

- Cellular Uptake : The compound can be absorbed by cells, leading to alterations in cellular metabolism and function. This uptake is facilitated by its lipophilicity, allowing it to traverse cellular membranes easily .

- Genotoxicity : Studies have indicated that DMAT may induce DNA damage, contributing to mutagenic effects. This genotoxicity is linked to its ability to generate ROS and interfere with DNA repair mechanisms .

Case Studies

- Environmental Exposure : A study conducted in a region with high agricultural use of arsenic-based pesticides reported elevated levels of DMAT in local water sources. Residents showed increased biomarkers for oxidative stress and DNA damage, correlating with exposure levels .

- Occupational Health : In a cohort of workers handling arsenic compounds, those exposed to DMAT exhibited higher incidences of respiratory issues and skin lesions compared to unexposed controls. The study highlighted the need for protective measures in occupational settings .

- Animal Studies : Research involving rodent models demonstrated that exposure to DMAT resulted in significant liver toxicity, characterized by increased liver enzymes and histological changes indicative of necrosis .

Data Tables

The following table summarizes key findings from various studies on the biological effects of DMAT:

Implications for Human Health

The biological activity of DMAT raises significant concerns regarding its potential health impacts:

- Toxicological Risks : The ability of DMAT to induce oxidative stress and genotoxicity suggests that it may pose risks for developing chronic diseases, including cancer.

- Regulatory Considerations : Given its toxicity profile, there is an urgent need for regulatory frameworks governing the use and disposal of arsenic-containing compounds like DMAT in agricultural and industrial applications.

- Preventive Measures : Enhanced monitoring of environmental levels of DMAT and public health initiatives aimed at reducing exposure can mitigate health risks associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.